1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene
Overview
Description
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene is a chemical compound with the molecular formula C9H11BrOS and a molecular weight of 247.16 g/mol . It is also known by its IUPAC name, 3-[(2-bromoethyl)sulfanyl]phenyl methyl ether . This compound is notable for its unique structural properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-bromoethanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methoxybenzene-1-thiol.
Scientific Research Applications
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chloroethyl)sulfanyl]-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Iodoethyl)sulfanyl]-3-methoxybenzene: Similar structure but with an iodine atom instead of bromine.
1-[(2-Bromoethyl)sulfanyl]-4-methoxybenzene: Similar structure but with the methoxy group at the para position.
Uniqueness
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The position of the methoxy group also influences the compound’s electronic and steric characteristics, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMEEMRWQLZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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